1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Overview
Description
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromophenyl group in this compound adds to its potential reactivity and utility in various chemical reactions.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 1,2-diaminocyclohexane.
Reaction Conditions: The 4-bromobenzyl chloride is reacted with 1,2-diaminocyclohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring. This step may require the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide or reduction with sodium borohydride can modify the functional groups attached to the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole can be compared with other benzimidazole derivatives, such as:
1-[(4-Chlorophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[(4-Methylphenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole:
1-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the bromophenyl group and the benzimidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVSOQUUJWXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551876-08-4 | |
Record name | 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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